molecular formula C15H16O2 B3054102 2-Methoxy-1,2-diphenylethanol CAS No. 58176-63-9

2-Methoxy-1,2-diphenylethanol

Cat. No.: B3054102
CAS No.: 58176-63-9
M. Wt: 228.29 g/mol
InChI Key: DAUUWYCGIFAYBG-UHFFFAOYSA-N
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Description

2-Methoxy-1,2-diphenylethanol (CAS 58176-63-9) is a chiral benzhydryl compound with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol . It is a solid with a density of approximately 1.114 g/cm³ and a high boiling point around 331.5°C, properties that can be relevant for its handling and purification in the laboratory . This compound features both alcohol and ether functional groups on a backbone of two phenyl rings, making it a versatile synthetic intermediate. Its structure, which contains a stereocenter, is of particular interest for researching asymmetric synthesis methodologies and for the preparation of more complex chiral molecules . The presence of weak intramolecular interactions, such as CH...O hydrogen bonds, which have been studied in related compounds like 2-methoxy-1,2-diphenylethanone, can influence its conformational stability and spectroscopic properties . Researchers value this compound for applications in organic synthesis, medicinal chemistry, and as a potential building block for pharmaceuticals and fine chemicals. This product is intended for research use only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1,2-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16O2/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUUWYCGIFAYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973744
Record name 2-Methoxy-1,2-diphenylethan-1-ol
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Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58176-63-9
Record name β-Methoxy-α-phenylbenzeneethanol
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Record name beta-Methoxy-alpha-phenylphenethyl alcohol
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Record name 2-Methoxy-1,2-diphenylethan-1-ol
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Record name β-methoxy-α-phenylphenethyl alcohol
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Computational and Spectroscopic Investigations of 2 Methoxy 1,2 Diphenylethanol and Analogues

Molecular Conformation Studies

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is crucial for determining its physical and chemical properties. For flexible molecules like 2-methoxy-1,2-diphenylethanol and its analogues, multiple conformations can exist in equilibrium. Computational studies are essential to understand the relative stabilities of these conformers and the factors governing their interconversion.

In the gas phase, where intermolecular interactions are negligible, the conformational preferences of a molecule are dictated purely by intramolecular forces. Theoretical investigations on the analogue 2-methoxy-1,2-diphenylethanone have revealed the presence of three stable conformers: cisoid, skewed, and transoid. nih.gov These conformers are distinguished by the torsional angles within the molecule.

Ab initio calculations have shown that these three conformers are separated by low energy barriers and their relative energies differ by no more than 7.2 kJ mol⁻¹. nih.gov This small energy difference suggests that all three conformations can coexist in the gas phase. The stability of these conformers is a delicate balance of steric hindrance, electrostatic interactions, and weak intramolecular forces.

Relative Energies of 2-methoxy-1,2-diphenylethanone Conformers in the Gas Phase. nih.gov
ConformerRelative Energy (kJ mol⁻¹)
Cisoid0.0 (Most Stable)
Skewed~0.5
Transoid~7.2

The presence of a solvent can significantly alter the conformational equilibrium of a molecule. The interactions between the solute and solvent molecules, such as dipole-dipole interactions and hydrogen bonding, can stabilize or destabilize certain conformers.

For 2-methoxy-1,2-diphenylethanone, experimental data from dipole moments, in conjunction with theoretical calculations, indicate that two primary conformers are present in organic solvents. nih.gov It has been observed that the population of the more polar cisoid form increases with the permittivity of the solvent. nih.gov This is because polar solvents can better stabilize the larger dipole moment of the cisoid conformer compared to the less polar conformers. This solvent-dependent conformational behavior is a common phenomenon for flexible molecules containing polar functional groups.

Intramolecular hydrogen bonds (IMHBs) are non-covalent interactions that occur within a single molecule. They play a vital role in determining molecular geometry, shape, and conformation. nih.gov The formation of an IMHB can rigidify a molecule's structure and stabilize a specific conformation, which might otherwise be energetically unfavorable. nih.govgre.ac.uk

In the case of the cisoid conformation of 2-methoxy-1,2-diphenylethanone, weak C-H···O hydrogen bonds have been identified, which contribute to its stability. nih.gov Studies on related compounds, such as 2-methoxyphenol, further highlight the significance of IMHBs. In 2-methoxyphenol, an intramolecular hydrogen bond exists between the hydroxyl (-OH) group and the methoxy (B1213986) (-OCH3) group. researchgate.netstanford.edu The presence and strength of this bond are influenced by the surrounding environment; for instance, it can be disrupted or altered by interactions with solvent molecules. researchgate.netstanford.edu These findings underscore the principle that even weak intramolecular interactions can have a pronounced effect on the conformational preferences of a molecule.

Theoretical Chemistry Approaches

Theoretical and computational chemistry provide powerful tools for investigating molecular properties at the atomic level. Methods such as ab initio calculations and Density Functional Theory (DFT) allow for the prediction of molecular structures, energies, and electronic properties with a high degree of accuracy.

Ab initio and DFT methods are cornerstones of modern computational chemistry for exploring molecular systems. Ab initio methods are based on first principles of quantum mechanics without the use of experimental data, while DFT calculates the electronic structure of a system based on its electron density.

For 2-methoxy-1,2-diphenylethanone, ab initio calculations at the B3LYP/6-31G(d) level of theory were instrumental in demonstrating the existence of the three stable cisoid, skewed, and transoid conformers in the gas phase. nih.gov These computational approaches allow for the optimization of molecular geometries to find the lowest energy (most stable) structures and to calculate the relative energies of different conformers. By constructing a potential energy surface, researchers can identify stable conformations as minima on this surface and determine the energy barriers for interconversion between them. nih.gov

The analysis of the molecular electron density provides profound insights into chemical bonding and reactivity. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the topology of the electron density. acs.orguni-muenchen.de This analysis involves identifying critical points (points where the gradient of the electron density is zero) which can be classified as bond, ring, or cage critical points, defining the boundaries of atoms within a molecule and characterizing the nature of the chemical bonds between them. nih.govgla.ac.uk

Further insights can be gained from techniques such as Hirshfeld surface analysis, which provides a visual representation of intermolecular interactions in a crystal. mdpi.com By mapping properties like curvedness and shape index onto this surface, one can decode a molecule's spatial attributes and identify key interactions that contribute to its stability. mdpi.com Additionally, Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting reactivity. researchgate.net While specific analyses for this compound are not detailed in the provided search results, studies on analogues like 2-methoxy-4,6-diphenylnicotinonitrile demonstrate the utility of these methods in providing a holistic view of a compound's structural and electronic landscape. mdpi.com

Frontier Molecular Orbital Energies (HOMO-LUMO Gap) and Global Reactivity Descriptors

The electronic and reactive properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. ossila.commalayajournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. malayajournal.org

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated using Density Functional Theory (DFT) to quantify the molecule's reactive tendencies. researchgate.netmdpi.comscielo.org.mx These descriptors provide a theoretical framework for understanding the electronic structure and predicting the behavior of the molecule in chemical reactions. nih.govnih.gov

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO. mdpi.com

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO. mdpi.com

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability. mdpi.com

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, calculated as ω = μ² / 2η. A high electrophilicity index suggests the molecule behaves as a good electrophile. researchgate.netmdpi.com

While specific DFT calculations for this compound are not extensively published, the values for these descriptors can be theoretically determined to provide significant insight into its stability and potential for reaction.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy needed to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. malayajournal.org
Electronegativity (χ)χ = (I + A) / 2Measures the ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration.
Global Softness (S)S = 1 / 2ηMeasure of the molecule's polarizability.
Electrophilicity Index (ω)ω = μ² / 2ηQuantifies the electrophilic character of a molecule. researchgate.net

Molecular Electrostatic Potential (MEP) for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. researchgate.netnih.gov The MEP surface illustrates the electrostatic potential on the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic sites. malayajournal.orgresearchgate.net

The MEP map is color-coded to represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms. malayajournal.orgmdpi.com

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. mdpi.com

Green: Denotes areas of neutral or near-zero potential, typically found over nonpolar regions of the molecule. malayajournal.org

Vibrational Spectroscopy Analysis

Interpretation of Infrared (IR) and Raman Spectra

For this compound, the spectra would be characterized by absorption bands and scattering peaks corresponding to its distinct functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Hydroxyl (-OH)O-H Stretch3200 - 3600 (Broad)Broadness is due to hydrogen bonding. A sharp peak may appear in dilute, non-polar solvents.
Aromatic C-HC-H Stretch3000 - 3100Characteristic of the phenyl rings.
Aliphatic C-HC-H Stretch2850 - 3000From the methoxy group and the ethanolic backbone.
Aromatic C=CC=C Stretch1450 - 1600Multiple bands are expected due to the phenyl rings.
C-O (Alcohol)C-O Stretch1050 - 1200Vibration of the C-OH bond.
C-O (Ether)C-O Stretch1000 - 1150 (Asymmetric)Vibration of the Ar-O-CH₃ linkage.
Aromatic C-HC-H Bend (Out-of-plane)690 - 900Pattern depends on the substitution of the phenyl rings.

Potential Energy Distributions (PEDs) for Vibrational Modes

While experimental IR and Raman spectra provide the frequencies of vibrational modes, assigning these frequencies to specific molecular motions can be challenging in complex molecules due to the coupling of vibrations. Potential Energy Distribution (PED) analysis is a theoretical calculation that quantifies the contribution of individual internal coordinates (such as bond stretching or angle bending) to each normal vibrational mode.

A PED calculation breaks down each vibrational mode into percentage contributions from various internal motions. For example, a peak around 3050 cm⁻¹ might be assigned as a C-H stretching mode, but PED analysis could reveal it is 95% C-H stretch, 3% C=C stretch, and 2% C-C-H bend. This level of detail provides an unambiguous assignment of the vibrational spectrum. Such analysis is particularly useful for distinguishing between similar vibrational modes, like the C-O stretching of the alcohol versus the ether group in this compound, and for understanding the extent of vibrational coupling throughout the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

¹H, ¹³C, and ⁵¹V NMR for Structural Establishment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while multinuclear NMR, such as ⁵¹V NMR, can be used to study the coordination chemistry of analogues.

¹H and ¹³C NMR:

For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Predicted ¹H and ¹³C NMR Data for this compound
SpectrumAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMRAromatic-H~ 7.2 - 7.5Multiplet (m)Protons on the two phenyl rings.
CH-OH~ 4.5 - 5.0Doublet (d)Benzylic proton adjacent to the hydroxyl group.
CH-OCH₃~ 4.0 - 4.5Doublet (d)Benzylic proton adjacent to the methoxy group.
-OCH₃~ 3.2 - 3.5Singlet (s)Methyl protons of the methoxy group.
-OHVariableSinglet (s, broad)Chemical shift is dependent on concentration and solvent.
¹³C NMRAromatic C (quaternary)~ 135 - 145-Carbons in the phenyl rings attached to the ethyl chain.
Aromatic CH~ 125 - 130-Protonated carbons of the phenyl rings.
CH-OH~ 70 - 80-Carbon bearing the hydroxyl group.
CH-OCH₃~ 80 - 90-Carbon bearing the methoxy group.
-OCH₃~ 55 - 60-Methyl carbon of the methoxy group.

⁵¹V NMR:

⁵¹V NMR spectroscopy is a specialized technique used to probe the environment around the vanadium nucleus. huji.ac.il It is not used to study the organic ligand itself but rather its complexes with vanadium. If this compound or an analogue were used as a ligand to form a vanadium(V) complex, ⁵¹V NMR would be a powerful tool for characterizing the resulting species.

Two-Dimensional NMR Spectroscopy (COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules, providing insights beyond the scope of one-dimensional (1D) techniques. For molecules like this compound, which contains multiple stereocenters and conformationally flexible bonds, 2D NMR is crucial for confirming atomic connectivity and determining relative stereochemistry.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals scalar (through-bond) couplings between protons, typically over two to three bonds (²J and ³J couplings). libretexts.org In a COSY spectrum, both the horizontal and vertical axes represent the ¹H NMR chemical shift scale. The standard 1D spectrum appears along the diagonal, while the crucial information is contained in the off-diagonal cross-peaks. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂. libretexts.org For this compound, a COSY experiment would be expected to show a cross-peak between the proton of the hydroxyl group (O-H) and the adjacent benzylic proton (CH-OH), as well as between the benzylic proton and the proton on the methoxy-bearing carbon (CH-OCH₃), thus confirming the core C-C bond connectivity of the ethanolic backbone.

While COSY establishes through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of nuclei, irrespective of the number of bonds separating them. libretexts.orgacdlabs.com The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization of one nucleus is altered by the saturation of another nucleus that is spatially close (typically within 5 Å). acdlabs.com A NOESY spectrum maps these spatial relationships, with cross-peaks connecting protons that are near each other in the molecule's three-dimensional structure. This is particularly valuable for stereochemical assignments. harvard.edu In a specific diastereomer of this compound, a NOESY experiment could, for example, reveal a correlation between the benzylic proton and specific protons on one of the phenyl rings, helping to define the molecule's preferred conformation in solution. By combining COSY and NOESY data, a comprehensive picture of both the covalent framework and the spatial arrangement of atoms can be constructed, allowing for the determination of the compound's relative stereochemistry.

Enantiomeric Recognition Studies via ¹H NMR Spectroscopy

Determining the enantiomeric excess (ee) and assigning the absolute configuration of chiral molecules are critical tasks in many areas of chemistry. ¹H NMR spectroscopy, when used with a Chiral Solvating Agent (CSA), provides a convenient and non-destructive method for the chiral discrimination of enantiomers. nih.gov CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. nih.gov Because diastereomers have different physical properties, the corresponding protons in the two resulting complexes experience slightly different magnetic environments, leading to separate signals in the ¹H NMR spectrum.

The process involves simply mixing the racemic or scalemic analyte with the CSA directly in the NMR tube. nih.gov For a compound like this compound, an appropriate CSA would be a molecule capable of forming intermolecular interactions, such as hydrogen bonds or π-π stacking, with the analyte. The hydroxyl group in this compound makes it a prime candidate for interaction with a variety of CSAs.

A successful enantiomeric recognition experiment results in the splitting of one or more proton signals of the analyte into two distinct resonances, one for each enantiomer. The magnitude of the chemical shift difference (Δδ) between these signals is a measure of the discrimination efficiency. By integrating the areas of these separated signals, the enantiomeric ratio and thus the enantiomeric excess (ee) of the sample can be accurately calculated. nih.gov Studies on other chiral compounds, such as α-substituted carboxylic acids and chiral phosphorus compounds, have demonstrated the effectiveness of various CSAs, including azaheterocycle-containing diphenylmethanols and amino acid derivatives, in achieving baseline separation of proton signals for accurate ee determination. nih.govtamu.edu

Parameter Description Application in ¹H NMR
Chiral Solvating Agent (CSA) An enantiomerically pure compound that interacts with a chiral analyte.Forms transient diastereomeric complexes with the enantiomers of the analyte.
Diastereomeric Complexes Non-covalent complexes formed between the CSA and each enantiomer.These complexes have distinct NMR spectra due to their different spatial arrangements.
Chemical Shift Non-equivalence (Δδ) The difference in chemical shift for a given proton in the two diastereomeric complexes.A larger Δδ value indicates better chiral recognition by the CSA.
Signal Integration Measurement of the area under the separated NMR signals.Allows for the quantitative determination of the enantiomeric excess (ee) of the analyte.

X-ray Crystallography and Crystal Packing Analysis

Determination of Molecular Structure and Absolute Configuration (for related chiral compounds)

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique provides precise information on bond lengths, bond angles, and torsional angles, thereby establishing the exact conformation of the molecule in the solid state. For chiral compounds, single-crystal X-ray diffraction is particularly powerful as it can be used to determine the absolute configuration of the stereocenters, assigning them as either R or S. youtube.comyoutube.com

While a crystal structure for this compound is not detailed in the available data, the structure of the closely related compound, (R,R)-(+)-2-(2-Methacryloyloxy)-1,2-diphenylethanol, has been reported. researchgate.net Analysis of this analogue confirms the molecular connectivity and reveals the specific spatial arrangement of the substituents around its two chiral carbon atoms. The determination of the absolute configuration in such cases is often achieved using anomalous dispersion effects, which requires high-quality crystals and careful data collection. The resulting structural model provides an unambiguous reference for the stereochemistry of the molecule.

Analysis of Intermolecular Interactions (e.g., C-H···π, O-H···O Hydrogen Bonds) in Crystal Structures

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. rsc.org Understanding these interactions is key to crystal engineering and explaining the physical properties of the solid. X-ray diffraction data allows for a detailed analysis of the crystal packing and the specific forces that hold the molecules together. acs.org

Interaction Type Description Potential Role in Analogues
O-H···O Hydrogen Bond A strong, directional interaction between a hydroxyl proton (donor) and an oxygen lone pair (acceptor).Links molecules into chains or networks, significantly influencing crystal packing. researchgate.net
C-H···π Interaction A weak hydrogen bond between a C-H group and the face of an aromatic π-system.Contributes to the stabilization of the packing arrangement involving phenyl rings.
π-π Stacking An attractive, non-covalent interaction between aromatic rings.Can influence the orientation of phenyl groups between adjacent molecules in the crystal lattice.
C-H···O Interaction A weak hydrogen bond where a C-H group donates to an oxygen atom.Acts as a secondary interaction to supplement stronger hydrogen bonds in defining the crystal structure. nih.gov

Influence of Polymorphism on Stereoseparation Efficiency

Polymorphism is the ability of a solid compound to exist in two or more crystalline forms that have different molecular arrangements and/or conformations. mdpi.com These different crystal forms, known as polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability. For chiral compounds, the phenomenon of polymorphism can have a significant impact on processes related to stereoseparation. researchgate.net

The efficiency of chiral resolution techniques, such as preferential crystallization, can be highly dependent on the crystal structure of the compound. Different polymorphs of a chiral substance may have different packing efficiencies and intermolecular interaction patterns. researchgate.net Wallach's rule suggests that racemic crystals are often denser and more stable than their enantiopure counterparts, which can make resolution more challenging. researchgate.net However, the existence of different polymorphic forms can offer opportunities. One polymorph might be more amenable to separation than another. For instance, the formation of a conglomerate (a mechanical mixture of enantiopure crystals) versus a racemic compound (where both enantiomers are present in the same unit cell) is a critical factor in resolution by crystallization, and the tendency to form one or the other can be polymorph-dependent. Therefore, controlling crystallization conditions to favor a specific polymorph can be a key strategy for optimizing the efficiency of stereoseparation.

Applications of 2 Methoxy 1,2 Diphenylethanol and Its Derivatives in Asymmetric Synthesis

As Chiral Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereoselective formation of new stereocenters. The auxiliary is subsequently removed, having served its purpose of inducing chirality.

Directing Stereoselectivity in Carbon-Carbon Bond Forming Reactions

The structural framework of 1,2-diphenylethanol (B1347050) derivatives, with their defined stereocenters, provides a robust scaffold for a chiral auxiliary. The phenyl groups can create a well-defined chiral pocket, sterically hindering one face of a reactive intermediate and thereby directing the approach of a reagent to the opposite face. In principle, attaching 2-Methoxy-1,2-diphenylethanol to a prochiral substrate would allow the methoxy (B1213986) and phenyl groups to control the facial selectivity of subsequent carbon-carbon bond-forming reactions. However, specific studies detailing this application for this compound are not prominently reported.

Applications in Alkylation, Cyclopropanation, and Diels-Alder Reactions

The utility of chiral auxiliaries is widespread in key carbon-carbon bond-forming reactions:

Alkylation Reactions: In asymmetric alkylation, a chiral auxiliary attached to a nucleophilic carbon atom can direct the approach of an electrophile, leading to the formation of a new stereocenter with high stereoselectivity.

Cyclopropanation Reactions: Chiral auxiliaries can be employed to control the stereochemistry of cyclopropane (B1198618) ring formation, a common motif in natural products and pharmaceuticals.

Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. A chiral auxiliary attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

While these are common applications for many chiral auxiliaries, specific examples and detailed research findings for this compound in these particular reactions are not readily found in the scientific literature.

As Chiral Ligands in Catalytic Asymmetric Reactions

The transformation of chiral molecules like 2-amino-1,2-diphenylethanol (B1215729) into ligands for metal-catalyzed asymmetric reactions is a common strategy in catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction.

Ligand Design and Synthesis from 2-Amino-1,2-diphenylethanol and Analogues

The synthesis of chiral ligands often begins with readily available chiral building blocks. (1R,2S)-2-amino-1,2-diphenylethanol is a versatile precursor for a variety of ligand classes. chemimpex.comnih.govresearchgate.net The amino and hydroxyl groups provide convenient handles for chemical modification, allowing for the synthesis of bidentate and tridentate ligands.

Derivatization of the amino group can lead to the formation of amides, phosphoramidites, or Schiff bases, while the hydroxyl group can be converted to an ether, such as the methoxy group in this compound, or used as a coordination site. The resulting ligands, featuring both nitrogen and oxygen donor atoms, can effectively chelate to a variety of transition metals. While the synthesis of ligands from 2-amino-1,2-diphenylethanol is well-established, specific reports on the synthesis of ligands directly from this compound are scarce.

Applications in Metal-Catalyzed Asymmetric Additions to Carbonyl Compounds

The asymmetric addition of organometallic reagents to carbonyl compounds is a fundamental method for the synthesis of chiral alcohols. elsevierpure.comnih.gov Chiral ligands play a crucial role in controlling the enantioselectivity of these reactions. Ligands derived from 1,2-amino alcohols can coordinate to a metal catalyst (e.g., zinc, titanium, or copper), which then activates the carbonyl substrate. The chiral environment created by the ligand dictates the facial selectivity of the nucleophilic attack on the carbonyl carbon.

Although this is a general and powerful methodology, specific data tables and detailed research findings on the performance of ligands derived from this compound in metal-catalyzed asymmetric additions to carbonyl compounds are not widely available.

Utility in Asymmetric Allylic Substitution Reactions

Palladium-catalyzed asymmetric allylic substitution is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgnih.govrsc.orgmdpi.com The stereochemical outcome of this reaction is highly dependent on the chiral ligand employed. Chiral ligands derived from amino alcohols can create a chiral pocket around the palladium center, influencing the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate.

While a variety of chiral ligands have been successfully applied in this reaction, providing high enantioselectivities, the specific use and detailed performance of ligands synthesized from this compound in asymmetric allylic substitution reactions are not well-documented in the existing literature.

Catalytic Asymmetric Hydroarylation of Vinylarenes for Enantioselective Synthesis

The catalytic asymmetric hydroarylation of vinylarenes represents a powerful and atom-economical method for the synthesis of chiral 1,1-diarylethanes, which are important structural motifs in many biologically active molecules. This transformation involves the addition of an aryl group and a hydrogen atom across the double bond of a vinylarene in an enantioselective manner. The success of this reaction heavily relies on the design of the chiral ligand that coordinates to the metal catalyst, typically based on nickel, palladium, or copper.

While a wide variety of chiral ligands, such as those based on bisoxazoline (BOX) and phosphine-oxazoline (PHOX) scaffolds, have been successfully employed in these reactions, the specific use of ligands derived from this compound is not extensively documented in the current literature. However, the structural characteristics of 1,2-diphenylethanol derivatives make them promising candidates for the development of new ligands for this purpose. The vicinal stereocenters and the potential for modification at the hydroxyl and methoxy functional groups allow for the fine-tuning of steric and electronic properties, which are crucial for achieving high enantioselectivity in the key hydrocupration or transmetalation steps of the catalytic cycle.

Catalytic Asymmetric Phenyl Transfer to Aldehydes

The enantioselective addition of organometallic reagents to aldehydes is a fundamental method for producing chiral secondary alcohols. The catalytic asymmetric phenyl transfer to aldehydes, in particular, yields valuable diarylmethanols. The stereochemical control in these reactions is typically achieved through the use of a chiral ligand that coordinates to the metal center, influencing the facial selectivity of the nucleophilic attack on the prochiral aldehyde.

Derivatives of 1,2-amino alcohols have proven to be effective ligands in this context. For instance, chiral α-hydroxy oxazolines, which can be synthesized from enantiopure β-amino alcohols, have been successfully employed in the catalytic asymmetric phenyl transfer to various aldehydes. researchgate.net These ligands, in conjunction with a phenyl source like triphenylborane (B1294497) and diethylzinc, can furnish the corresponding secondary alcohols with good yields and enantioselectivities. researchgate.net Another example is the use of (S)-1-(1,3,5-trimethyl)benzylpyrrolidin-2-yl)diphenylmethanol, which was found to be an effective chiral ligand in the asymmetric transfer reaction of a phenyl group to an aldehyde. eurekaselect.com The 1,2-diphenylethanol framework is a core component of these successful ligands, highlighting the potential for this compound to serve as a precursor for new, effective ligand architectures for this important transformation.

As Chiral Building Blocks and Intermediates

Beyond their use in developing catalytic systems, chiral molecules like this compound and its derivatives serve as valuable chiral auxiliaries and intermediates. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed.

Synthesis of Optically Active β-Lactams

The β-lactam ring is a core structural feature of a major class of antibiotics, including penicillins and cephalosporins. Consequently, the development of stereoselective methods for their synthesis is of significant interest. One established strategy involves the [2+2] cycloaddition of a ketene (B1206846) and an imine (the Staudinger reaction).

The stereoselectivity of this reaction can be controlled by using a chiral auxiliary. Research has shown that imines derived from derivatives of this compound, such as 2-methoxy-1,2-diphenylethylamine, can be used to synthesize optically active β-lactams. When these chiral imines react with ester enolates, they produce β-lactams with a high degree of stereocontrol, demonstrating the utility of this scaffold as a chiral directing group. clockss.org

Preparation of Enantiomerically Enriched Chiral Amines

Chiral amines are ubiquitous in pharmaceuticals and natural products. Chiral auxiliaries derived from 1,2-diphenylethanol are effective tools for their asymmetric synthesis. For example, (1S,2R)-(+)-2-amino-1,2-diphenylethanol can be converted into the chiral auxiliary (4R,5S)-4,5-diphenyl-2-oxazolidinone. This oxazolidinone is a versatile platform for synthesizing optically active amines due to its ability to direct subsequent reactions with high stereoselectivity and the fact that it can be easily removed by hydrogenolysis. orgsyn.org

A related and highly practical chiral auxiliary is pseudoephenamine, or (1R,2R)-2-methylamino-1,2-diphenylethanol. harvard.edu This auxiliary is used in diastereoselective alkylation reactions to produce a wide array of enantiomerically enriched compounds, which are often precursors to chiral amines. harvard.edunih.gov The high crystallinity of its amide derivatives and the excellent stereocontrol it provides, even in the formation of challenging quaternary stereocenters, make it a powerful tool in asymmetric synthesis. nih.gov

Table 1: Diastereoselective Alkylation using Pseudoephenamine Auxiliary
ElectrophileProductYield (%)Diastereomeric Ratio (d.r.)
MeIα-Methyl amide94>200:1
EtIα-Ethyl amide96>200:1
BnBrα-Benzyl amide99>200:1

Asymmetric Synthesis of Acyclic α-Amino Ketones

Chiral α-amino ketones are important building blocks in organic synthesis and are found in numerous natural products and pharmaceuticals. rsc.orgresearchgate.net Establishing efficient methods for their asymmetric synthesis is a key objective in medicinal chemistry. The use of chiral auxiliaries is a well-established strategy to control the stereochemistry during the formation of these molecules.

Chiral auxiliaries derived from the 1,2-diphenylethanol backbone have demonstrated significant utility in the synthesis of enantiomerically enriched ketones, which are direct precursors or structural analogs of α-amino ketones. Specifically, pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions of amide enolates, providing access to α-substituted ketones with exceptional levels of stereocontrol. nih.gov The resulting products can be obtained in high yields and with excellent diastereoselectivity, which, after removal of the auxiliary, provides the enantiomerically enriched α-chiral ketone. harvard.eduharvard.edu

Table 2: Asymmetric Synthesis of α-Chiral Ketones via Pseudoephenamine Auxiliary
Starting AmideElectrophileYield of Alkylated Product (%)Diastereomeric Ratio (d.r.)
Propanamide derivativeBnBr92>50:1
Propanamide derivativeAllyl Iodide94>50:1
Cyclohexanecarboxamide derivativeMeI8934:1

Synthesis of Chiral 1,1-Diarylethanes

As mentioned in section 6.2.4, the synthesis of chiral 1,1-diarylethanes is a significant goal in synthetic chemistry. While catalytic hydroarylation is a primary method, stoichiometric approaches using chiral auxiliaries also provide a reliable route to these compounds. The logic of using a chiral auxiliary, such as one derived from this compound, involves attaching it to a precursor molecule to guide a stereoselective bond-forming reaction that creates the chiral center of the 1,1-diarylethane. For example, a chiral auxiliary could be attached to a phenylacetic acid derivative, followed by a diastereoselective alkylation or arylation at the α-position. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched 1,1-diarylethane. Although this approach is less atom-economical than catalytic methods, it can offer high levels of stereocontrol and predictability.

Based on the information available, there are no specific research findings or established applications of this compound or its derivatives in the enantioselective construction of quaternary stereocenters.

The construction of quaternary stereocenters, which are carbon atoms bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. Achieving this with high enantioselectivity, meaning the preferential formation of one of two mirror-image isomers (enantiomers), is crucial for the synthesis of many complex molecules, including pharmaceuticals and natural products.

Typically, this is achieved through the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, or through catalysis with chiral metal complexes or organocatalysts. While a variety of chiral auxiliaries and catalysts have been successfully employed for the enantioselective construction of quaternary stereocenters, a review of available literature does not indicate that this compound has been utilized for this specific purpose.

Research in this area has predominantly focused on other classes of chiral compounds. Some of the well-established methods include:

Asymmetric Alkylation: This involves the use of chiral auxiliaries like oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam to direct the alkylation of enolates, leading to the formation of a quaternary stereocenter.

Enantioselective Conjugate Addition: Chiral catalysts, often based on metals like copper, rhodium, or palladium, are used to control the addition of nucleophiles to α,β-unsaturated compounds, thereby creating a quaternary stereocenter.

Asymmetric Cycloaddition Reactions: Reactions like the Diels-Alder reaction can be rendered enantioselective using chiral Lewis acid catalysts to construct cyclic systems containing quaternary stereocenters.

Enantioselective Allylic Alkylation: Transition metal catalysts, particularly those based on palladium and iridium, are effective in catalyzing the asymmetric allylic alkylation of various nucleophiles to generate quaternary stereocenters.

While this compound possesses chiral centers and could theoretically be explored as a chiral ligand or auxiliary, there is currently no documented evidence of its successful application in the enantioselective construction of quaternary stereocenters. Therefore, no detailed research findings or data tables for its use in this context can be provided.

Q & A

Q. What are the established synthetic routes for 2-Methoxy-1,2-diphenylethanol, and what analytical methods are recommended for confirming its stereochemistry?

While direct synthesis routes for this compound are not explicitly detailed in the literature, analogous procedures for structurally related alcohols (e.g., 2-Amino-1,2-diphenylethanol) suggest that asymmetric reduction of ketones or resolution of racemic mixtures via diastereomeric salt formation could be applicable . For stereochemical confirmation, X-ray crystallography is the gold standard, as demonstrated in studies of hydrogen-bond networks in diastereomeric salts . High-resolution NMR (e.g., 1^1H and 13^{13}C) and chiral HPLC can further validate enantiopurity by comparing chemical shifts or retention times with known standards .

Q. What are the key spectroscopic characteristics (NMR, IR) used to identify this compound and its derivatives?

  • NMR : The methoxy group (-OCH3_3) typically appears as a singlet at ~3.2–3.5 ppm in 1^1H NMR. The benzylic protons (CH-O and CH-Ph) may split into multiplets due to coupling with adjacent stereogenic centers. Aromatic protons resonate between 6.8–7.5 ppm .
  • IR : Stretching vibrations for hydroxyl (-OH, ~3200–3500 cm1^{-1}) and ether (C-O-C, ~1100–1250 cm1^{-1}) groups are critical. Absence of carbonyl peaks distinguishes it from ketone analogs (e.g., 2-Methoxy-1,2-diphenylethanone) .

Advanced Research Questions

Q. How does solvent polarity influence the stereochemical outcome of reactions involving this compound as a chiral auxiliary?

Solvent choice directly impacts hydrogen-bonding networks and crystal packing, which dictate stereoselectivity. For example, 1-PrOH or 1-BuOH favors columnar hydrogen-bond networks in diastereomeric salts, while 1,4-dioxane induces sheet-like structures. The latter incorporates solvent molecules into the crystal lattice, altering solubility and enantiomer resolution efficiency . Researchers should screen solvents with varying hydrogen-bonding capacities (e.g., protic vs. aprotic) and monitor stereochemical outcomes via X-ray crystallography and thermogravimetric analysis (TGA) .

Q. How can hydrogen-bonding interactions in diastereomeric salts of this compound be engineered to improve resolution efficiency?

Studies on 2-Amino-1,2-diphenylethanol reveal that inclusion of solvent molecules (e.g., water or 1,4-dioxane) stabilizes columnar hydrogen-bond networks in less-soluble salts, creating large solubility differences between diastereomers . To optimize resolution:

  • Select solvents that participate in hydrogen bonding without disrupting the chiral cavity.
  • Use X-ray structures to identify key interactions (e.g., O–H···N or N–H···O) and modify crystallization conditions to reinforce these networks .

Q. What mechanistic insights explain the role of this compound in Staudinger-type β-lactam syntheses?

While direct evidence is limited, studies on amino alcohol analogs show that the chiral alcohol’s hydroxyl and methoxy groups can coordinate to dehydrating agents (e.g., 2-chloro-1-methylpyridinium salts), stabilizing transition states and enhancing cis-selectivity in β-lactam formation. The methoxy group’s steric bulk may further restrict conformational flexibility, favoring specific stereochemical pathways .

Data Contradiction and Resolution

Q. What experimental approaches can resolve contradictions in stereochemical assignments of this compound derivatives?

Conflicting stereochemical data often arise from pseudopolymorphism (solvent inclusion) or incorrect assumptions about hydrogen-bonding patterns. To resolve discrepancies:

  • Perform X-ray crystallography on single crystals of diastereomeric salts to unambiguously assign configurations .
  • Compare experimental and calculated NMR chemical shifts using DFT methods.
  • Conduct variable-temperature NMR to detect dynamic processes (e.g., rotamer interconversion) that obscure stereochemical analysis .

Methodological Tables

Table 1. Solvent Effects on Stereoselectivity in Diastereomeric Salt Formation

SolventHydrogen-Bond Network TypeStereoselectivity (ee%)
1-PrOHColumnar85–90% (R)
1,4-DioxaneSheet-like (+ solvent)78–82% (S)

Table 2. Key Crystallographic Parameters for Diastereomeric Salts

Salt TypeSpace GroupHydrogen-Bond NetworkSolvent Inclusion
Less-solubleP21_121_12Columnar (O–H···N)H2_2O
More-solubleC2DisorderedNone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.